
5-Bromonicotinic acid
Overview
Description
5-Bromonicotinic acid (C₆H₄BrNO₂, CAS 20826-04-4) is a halogenated derivative of nicotinic acid, featuring a bromine atom at the 5-position of the pyridine ring. This compound is a white crystalline powder with a melting point of 178–180°C and solubility in polar solvents like methanol and DMSO . Its structure combines a carboxylic acid group at the 3-position and a bromine substituent at the 5-position, making it a versatile building block in organic synthesis, coordination chemistry, and pharmaceutical research. Key applications include:
- Synthetic Intermediate: Used in Sonogashira coupling reactions to produce alkynyl derivatives .
- Ligand in Coordination Chemistry: Forms luminescent and magnetic metal-organic frameworks (MOFs) with Zn, Cd, Co, and Pb .
- Pharmaceutical Development: Serves as a hapten for epitope-specific antibody production and a precursor for nicotine hapten conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromonicotinic acid typically involves the bromination of nicotinic acid. One common method is the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride. The reaction is carried out by refluxing the mixture of nicotinic acid, thionyl chloride, and bromine in the presence of a catalytic amount of iron powder for about 6 hours . The reaction mixture is then cooled, and a potassium hydroxide solution is added to precipitate the this compound, which is then filtered and recrystallized from ethanol .
Industrial Production Methods: In industrial settings, the process is optimized to increase yield and reduce reaction time. For example, the reaction can be carried out at elevated temperatures (75-80°C) with a Lewis acid catalyst to enhance the bromination efficiency . The reaction mixture is then hydrolyzed, and the desired product is isolated using an inorganic base at a specific pH .
Chemical Reactions Analysis
Types of Reactions: 5-Bromonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form nicotinic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
5-Bromonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromonicotinic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that exhibit unique magnetic and luminescence properties . These complexes can interact with biological molecules, influencing various biochemical pathways and potentially exhibiting anti-cancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Halogenated Nicotinic Acids
*Estimated from analogous compounds.
Key Insights :
- Electron-Withdrawing Effects : Bromine’s larger atomic size and polarizability compared to Cl or F enhance its ability to stabilize negative charges, facilitating nucleophilic aromatic substitutions (e.g., thiomethoxide displacement ).
- Positional Isomerism : 5-Bromo derivatives exhibit distinct reactivity compared to 2- or 6-substituted analogs. For example, 2-bromo-pyridine-3-carboxylic acid undergoes different coupling pathways due to steric hindrance near the carboxylic group .
Physical and Spectroscopic Properties
Melting Points and Solubility
- 5-Aroylnicotinic Acids: Derivatives of this compound, such as 5-benzoylnicotinic acid (7a), exhibit higher melting points (208–210°C) than methoxy-substituted analogs (e.g., 7c: 183–184°C), attributed to stronger π-π stacking in non-polar aryl groups .
- Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., 5-aminonicotinic acid) but enhances organic solvent compatibility .
Spectroscopic Signatures
- ¹H NMR : The 5-bromo substituent deshields adjacent protons (e.g., 8.60 ppm for 2-H in 7a), while methoxy groups in 7c cause upfield shifts (δ 3.95 ppm for -OCH₃) .
- IR : Carboxylic acid C=O stretches appear at ~1663–1669 cm⁻¹, consistent across derivatives .
Chemical Reactivity
Cross-Coupling Reactions
- Sonogashira Coupling: this compound reacts with terminal alkynes (e.g., phenylacetylene) to form 5-alkynyl derivatives, a pathway less feasible with 5-chloro analogs due to slower oxidative addition .
- Nucleophilic Displacement : Bromine’s superior leaving-group ability enables thiomethoxide substitution to yield 5-thiomethylnicotinic acid, a reaction less efficient with chloro or fluoro analogs .
Oxidative Decyanation
This compound derivatives like 5-(α-arylcyanomethyl)nicotinic acids undergo oxidative decyanation with aqueous KOH to form 5-aroylnicotinic acids in >80% yields, a transformation facilitated by bromine’s electron-withdrawing effects .
Coordination Chemistry and Material Science
Metal-Organic Frameworks (MOFs)
Ligand | Metal Ion | Key Property | Reference |
---|---|---|---|
This compound | Pb²⁺ | Enhanced luminescence vs. Cl⁻ | |
5-Chloronicotinic acid | Pb²⁺ | Lower quantum yield | |
This compound | Co²⁺ | Paramagnetic behavior |
Mechanistic Insight : Bromine’s polarizability strengthens halogen bonding in MOFs, improving structural stability and luminescent efficiency compared to chloro analogs .
Biological Activity
5-Bromonicotinic acid (5-BrNic), a halogenated derivative of nicotinic acid, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and relevant studies, providing a comprehensive overview of its significance in pharmacology and material science.
This compound has the molecular formula and a molecular weight of 202.01 g/mol. It features a bromine atom at the 5-position of the pyridine ring, which influences its reactivity and biological activity. The compound is soluble in water and exhibits high gastrointestinal absorption, making it a suitable candidate for various biological applications .
Synthesis
This compound can be synthesized through several methods, including bromination of nicotinic acid under controlled conditions. A notable synthesis method involves brominating nicotinic acid in the presence of thionyl chloride and an inorganic base, yielding high purity and yield (up to 93%) of the target compound .
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Antiviral Properties
Recent studies have investigated the antiviral potential of 5-BrNic against Hepatitis A, B, and C viruses. The compound demonstrated significant activity against these viruses, indicating its potential as a therapeutic agent in treating viral infections .
2. Nicotinic Acetylcholine Receptor Modulation
This compound has been evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs). It exhibits competitive binding properties, with an inhibition constant (K_i) of 6.9 nM, suggesting that it may influence neurotransmission pathways and could be explored for neurological applications .
3. Metal-Organic Frameworks
Innovative research has shown that 5-BrNic can be utilized in the creation of metal-organic frameworks (MOFs). These frameworks exhibit multifunctional properties such as photoluminescence and antiferromagnetic interactions, which are useful in hydrogen purification applications . The synthesis of MOFs using 5-BrNic demonstrates its versatility beyond pharmacological uses.
Case Study 1: Antiviral Efficacy
In a controlled study, researchers assessed the antiviral efficacy of this compound against Hepatitis viruses. The results indicated that the compound significantly reduced viral loads in infected cell lines compared to untreated controls, supporting its potential as an antiviral agent.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of 5-BrNic on rodent models. The compound was administered at varying doses to evaluate its impact on locomotor activity and pain response. While it exhibited high affinity for nAChRs, it did not produce significant antinociceptive effects like nicotine, highlighting the need for further exploration into its mechanism of action .
Research Findings Summary Table
Study | Focus | Findings |
---|---|---|
Study on Antiviral Activity | Hepatitis A, B, C | Significant reduction in viral load; potential therapeutic use |
Neuropharmacological Study | Interaction with nAChRs | High binding affinity; no significant antinociceptive effects |
Metal-Organic Frameworks Research | Photoluminescence & magnetism | Development of multifunctional materials for H₂ purification |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromonicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution (e.g., bromination of nicotinic acid derivatives) or functionalization of pre-brominated pyridine precursors. For example, microwave-assisted synthesis using this compound and sodium thiomethoxide in dimethylformamide at 200°C for 48 hours achieved a 57% yield after purification by silica gel chromatography . Reaction optimization requires careful control of stoichiometry, temperature, and solvent polarity. Incomplete conversions (observed via TLC) may necessitate reagent re-addition or extended reaction times .
Q. How can researchers characterize the identity and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm structure via H and C NMR signals (e.g., δ 8.85 ppm for pyridinic protons in CDOD) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 170.0278 for [M+H] vs. calculated 170.0276) .
- Melting Point Analysis : Compare observed values (178–184°C) with literature data to assess purity .
- Chromatography : Use TLC or HPLC to monitor reaction progress and isolate intermediates .
Q. What biochemical effects have been observed in in vivo studies of this compound derivatives?
- Methodological Answer : Studies in rats revealed dose-dependent increases in serum aspartate aminotransferase (AST) and triglycerides after administration of derivatives like hydroxylated-5-bromonicotinic acid. For example:
Parameter | Change | Compound Tested |
---|---|---|
AST | ↑ 40–60% | 2,4,6-Trimethylpyridine-3-amide-5-BrNA |
LDL/HDL | ↓ 15–20% | Nitrate monoethanolamide 5-BrNA |
Experimental protocols involved intraperitoneal injection, followed by serum analysis via enzymatic assays . |
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing 5-substituted nicotinic acid analogs using this compound as a precursor?
- Methodological Answer : The Sonogashira coupling of this compound ethyl ester with terminal alkynes (e.g., phenylacetylene) under Pd(OAc)/CuI catalysis enables diverse functionalization. Key parameters:
- Catalyst Loading : 2–5 mol% Pd ensures efficient cross-coupling.
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Post-Synthetic Modifications : Hydrogenation of alkynes to alkanes or hydrolysis of esters to carboxylic acids (e.g., NaOH/MeOH) yields final analogs .
Contradictions in reaction outcomes (e.g., incomplete substitutions) may arise from steric hindrance or electronic effects of substituents .
Q. What challenges arise in microbial degradation studies of this compound, and how can they be addressed?
- Methodological Answer : Pseudomonas fluorescens N-9 fails to oxidize this compound due to bromine’s steric/electronic hindrance, unlike fluoro- or chloro-analogs. Researchers should:
- Use Alternative Strains : Screen microbial libraries for halogen-tolerant species.
- Modify Substrate Structure : Introduce electron-withdrawing groups to facilitate enzymatic attack.
- Analytical Tools : Monitor degradation via HPLC or F NMR (for fluorine-tagged analogs) .
Q. How is this compound utilized in radiopharmaceutical synthesis?
- Methodological Answer : this compound serves as a precursor for astatine/iodine-labeled proteins. For example:
- Step 1 : Synthesize 5-(tributylstannyl)-3-pyridinecarboxylate (SPC) via Pd-mediated coupling.
- Step 2 : Radiolabel SPC with At or I under acidic conditions.
- Step 3 : Conjugate to antibodies via NHS ester chemistry.
Purity is validated via radio-HPLC, with radiochemical yields >85% reported .
Q. How should researchers address contradictions in synthetic or biochemical data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., variable enzyme inhibition across studies) require:
- Controlled Replication : Standardize protocols (e.g., solvent, temperature) to isolate variables.
- Computational Modeling : Use DFT calculations to predict substituent effects on reactivity or binding.
- Meta-Analysis : Compare datasets across studies (e.g., enzyme kinetics, NMR shifts) to identify outliers .
Properties
IUPAC Name |
5-bromopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUCPGDKPXSLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Record name | 5-bromonicotinic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174944 | |
Record name | 5-Bromonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
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Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-04-4 | |
Record name | 5-Bromonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20826-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Bromonicotinic acid | |
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Record name | 20826-04-4 | |
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Record name | 5-Bromonicotinic acid | |
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Record name | 5-bromonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.044 | |
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Record name | 5-Bromonicotinic acid | |
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Synthesis routes and methods
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